
1,3-Dimethylphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylphospholane is an organophosphorus compound characterized by a five-membered ring containing two methyl groups and a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethylphospholane can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with a phosphorus trihalide, followed by reduction with a suitable reducing agent. Another method includes the cyclization of 1,3-dihalopropanes with phosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phospholane oxides.
Reduction: Reduction reactions can yield phospholane derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the phospholane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phospholane oxides, substituted phospholanes, and various phosphine derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethylphospholane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-dimethylphospholane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, influencing catalytic activity and reaction pathways. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylphospholene: Similar in structure but contains a double bond in the ring.
1,3-Dimethylphospholane oxide: An oxidized form of this compound.
This compound sulfide: Contains a sulfur atom instead of oxygen.
Uniqueness
This compound is unique due to its stability and reactivity, which make it suitable for a wide range of applications. Its ability to form stable complexes with metals and undergo various chemical reactions distinguishes it from other similar compounds.
Propiedades
Número CAS |
38864-35-6 |
|---|---|
Fórmula molecular |
C6H13P |
Peso molecular |
116.14 g/mol |
Nombre IUPAC |
1,3-dimethylphospholane |
InChI |
InChI=1S/C6H13P/c1-6-3-4-7(2)5-6/h6H,3-5H2,1-2H3 |
Clave InChI |
OHUGTIQVYVFECV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCP(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
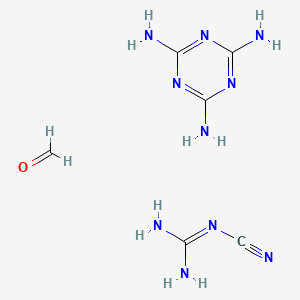
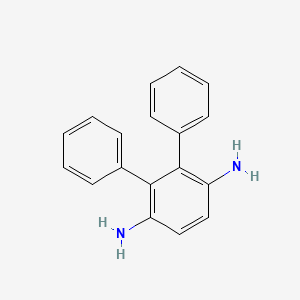
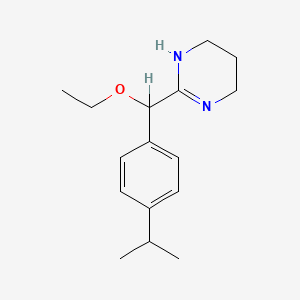
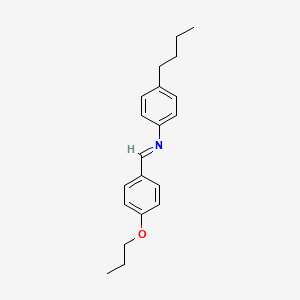
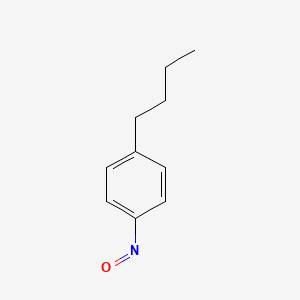
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)

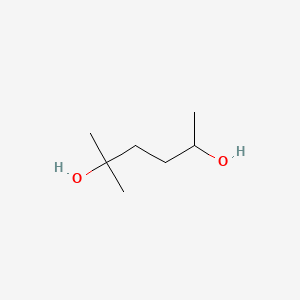



![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)
